molecular formula C38H82NO7P B12687007 Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate CAS No. 93777-52-7

Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate

Cat. No.: B12687007
CAS No.: 93777-52-7
M. Wt: 696.0 g/mol
InChI Key: OTOYAWQBIJQTRP-UHFFFAOYSA-N
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Description

EINECS 298-084-9, also known as Diphenyl ether, pentabromo derivative, is a brominated flame retardant. This compound is widely used in various industries due to its effectiveness in reducing the flammability of materials. It is particularly utilized in the production of plastics, textiles, and electronic equipment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl ether, pentabromo derivative involves the bromination of diphenyl ether. The reaction typically occurs in the presence of a brominating agent such as bromine or a bromine compound. The process is carried out under controlled conditions to ensure the selective bromination of the diphenyl ether molecule.

Industrial Production Methods

In industrial settings, the production of Diphenyl ether, pentabromo derivative is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl ether, pentabromo derivative undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce brominated phenols, while reduction can yield less brominated diphenyl ethers.

Scientific Research Applications

Diphenyl ether, pentabromo derivative has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of bromination on the physical and chemical properties of organic molecules.

    Biology: Researchers investigate its impact on biological systems, particularly its potential toxicity and environmental persistence.

    Medicine: Studies focus on its effects on human health, including its potential as an endocrine disruptor.

    Industry: It is widely used in the development of flame-retardant materials, contributing to fire safety in various products.

Mechanism of Action

The mechanism by which Diphenyl ether, pentabromo derivative exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that propagate the combustion process, effectively slowing down or stopping the fire. The compound targets the gas phase of the combustion process, disrupting the formation of flammable gases.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: Another brominated flame retardant used in similar applications.

    Hexabromocyclododecane: A cyclic brominated flame retardant with different structural properties.

    Decabromodiphenyl ether: A higher brominated derivative of diphenyl ether with similar flame-retardant properties.

Uniqueness

Diphenyl ether, pentabromo derivative is unique due to its specific bromination pattern, which provides an optimal balance between flame retardancy and material properties. Compared to other brominated flame retardants, it offers a good compromise between effectiveness and environmental impact, making it a preferred choice in many applications.

Properties

CAS No.

93777-52-7

Molecular Formula

C38H82NO7P

Molecular Weight

696.0 g/mol

IUPAC Name

dihexadecyl phosphate;tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2

InChI Key

OTOYAWQBIJQTRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.C(CO)[NH+](CCO)CCO

Origin of Product

United States

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